4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
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Overview
Description
- is a heterocyclic compound with the following chemical formula:
- It belongs to the pyrrolo[2,1-f][1,2,4]triazine family, which has gained attention due to its role in various pharmaceuticals and kinase inhibitors .
- The compound’s structure includes a pyrrolo[2,1-f][1,2,4]triazine core with an amino group, a bromine atom, and a methoxymethyl (CH3OCH2) substituent.
4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde: C9H9BrN4O2
.Preparation Methods
- The synthesis of this compound involves a palladium-catalyzed reaction. Here are the details:
- Intermediate 12A (710 mg) and Intermediate 5A (921 mg) react with (2’-aminobiphenyl-2-yl)(chloro)palladium-dicyclohexyl (2’,4’,6’-triisopropylbiphenyl-2-yl)phosphine in degassed tetrahydrofuran (THF) at 60°C for 2 hours under an inert atmosphere.
- The resulting mixture is evaporated, and purification by column chromatography yields the title compound .
- Industrial production methods may vary, but this synthetic route provides a starting point.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include chloro (2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) [2-(2’-amino-1,1’-biphenyl)]palladium (II) .
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing new molecules.
Biology: It may serve as a scaffold for kinase inhibitors.
Medicine: Further research could explore its potential therapeutic applications.
Industry: Its synthesis and derivatives may find use in materials science or organic electronics.
Mechanism of Action
- Detailed information on the compound’s mechanism of action is not readily available. Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, the pyrrolo[2,1-f][1,2,4]triazine scaffold itself is unique and promising .
- Researchers often compare it to related heterocycles in terms of stability, reactivity, and biological activity.
Remember that scientific research is continually evolving, so staying up-to-date with the latest literature is crucial
Properties
Molecular Formula |
C9H9BrN4O2 |
---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
4-amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |
InChI |
InChI=1S/C9H9BrN4O2/c1-16-3-5-6(2-15)14-8(7(5)10)9(11)12-4-13-14/h2,4H,3H2,1H3,(H2,11,12,13) |
InChI Key |
AIFVXGVSRTXJJF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N2C(=C1Br)C(=NC=N2)N)C=O |
Origin of Product |
United States |
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